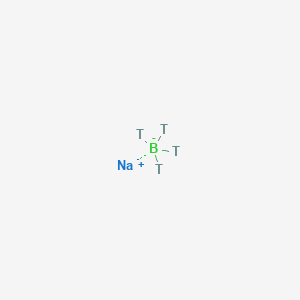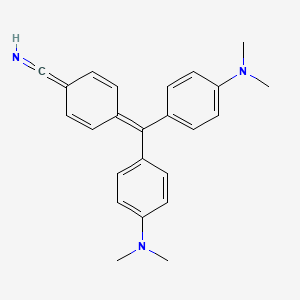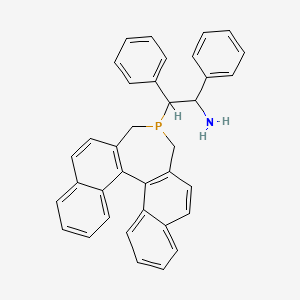
Sodium;tetratritioboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tetratritioboranuide is an inorganic compound with the chemical formula Na[BH3T3]. It is a white crystalline solid that is typically encountered in its pure form. This compound is known for its unique properties and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium tetratritioboranuide can be synthesized through several methods. One common method involves the reaction of sodium borohydride (NaBH4) with tritium gas (T2) under controlled conditions. The reaction is typically carried out in a sealed reactor at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of sodium tetratritioboranuide involves large-scale reactors and precise control of reaction parameters. The process begins with the preparation of sodium borohydride, which is then reacted with tritium gas in a continuous flow reactor. The product is purified through crystallization and filtration to obtain high-purity sodium tetratritioboranuide.
Análisis De Reacciones Químicas
Types of Reactions
Sodium tetratritioboranuide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form borates and other boron-containing compounds.
Reduction: It acts as a reducing agent in many chemical reactions, converting other compounds to their reduced forms.
Substitution: It can participate in substitution reactions where the tritium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with sodium tetratritioboranuide include oxygen, halogens, and acids. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving sodium tetratritioboranuide include borates, tritiated organic compounds, and various reduced species depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium tetratritioboranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent in organic and inorganic synthesis.
Biology: It is employed in radiolabeling studies to trace the movement of tritium-labeled compounds in biological systems.
Medicine: It is used in the development of radiopharmaceuticals for diagnostic imaging and therapeutic applications.
Industry: It is utilized in the production of tritiated compounds for various industrial applications, including the manufacture of luminescent materials and tracers.
Mecanismo De Acción
The mechanism by which sodium tetratritioboranuide exerts its effects involves the transfer of tritium atoms to other molecules. This transfer can occur through various pathways, including direct substitution and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to sodium tetratritioboranuide include:
Sodium borohydride (NaBH4): A widely used reducing agent in organic synthesis.
Lithium borohydride (LiBH4): Another reducing agent with similar properties to sodium borohydride.
Sodium tetrahydridoborate (Na[BH4]): A compound with similar chemical behavior but without the tritium atoms.
Uniqueness
What sets sodium tetratritioboranuide apart from these similar compounds is the presence of tritium atoms, which impart unique radiolabeling properties. This makes it particularly valuable in applications requiring the tracing of molecular pathways and the study of reaction mechanisms involving tritium.
Propiedades
Fórmula molecular |
BH4Na |
|---|---|
Peso molecular |
45.87 g/mol |
Nombre IUPAC |
sodium;tetratritioboranuide |
InChI |
InChI=1S/BH4.Na/h1H4;/q-1;+1/i1T4; |
Clave InChI |
YOQDYZUWIQVZSF-OFJPPZKESA-N |
SMILES isomérico |
[3H][B-]([3H])([3H])[3H].[Na+] |
SMILES canónico |
[BH4-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13823859.png)
![3,4-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13823866.png)

![5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B13823878.png)



![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)


![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B13823915.png)
